molecular formula C8H8O4 B13432273 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B13432273
M. Wt: 174.10 g/mol
InChI Key: WKOLLVMJNQIZCI-DQKRACFDSA-N
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Description

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple isotopic carbon atoms, which makes it particularly interesting for scientific research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of isotopic carbon atoms into the benzene ring through a series of reactions, including halogenation, Grignard reactions, and subsequent functional group transformations. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination. Industrial production also focuses on cost-effective methods and environmentally friendly practices to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions may need the presence of a base or an acid catalyst to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carboxylic acid group results in the corresponding alcohol. Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.

    Biology: The compound serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

    Medicine: It is employed in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.

    Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isotopic carbon atoms provide unique insights into reaction kinetics and mechanisms, allowing researchers to track the movement and transformation of the compound in various systems.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzoic acid: This compound shares a similar structure but lacks the isotopic carbon atoms, making it less useful for certain analytical applications.

    Vanillic acid: Another structurally related compound, vanillic acid, has similar functional groups but differs in the position of the hydroxyl and methoxy groups.

    Homovanillic acid: This compound is used in similar applications but has a different substitution pattern on the benzene ring.

Uniqueness

The uniqueness of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which provides valuable information in research studies. The presence of multiple isotopic carbon atoms allows for detailed tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a powerful tool for scientists.

Properties

Molecular Formula

C8H8O4

Molecular Weight

174.10 g/mol

IUPAC Name

4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1+1,4+1,5+1,6+1,7+1,8+1

InChI Key

WKOLLVMJNQIZCI-DQKRACFDSA-N

Isomeric SMILES

[13CH3]O[13C]1=[13C](C=C[13C](=[13CH]1)[13C](=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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